Tetradecanoylcarnitine

Overview

Description

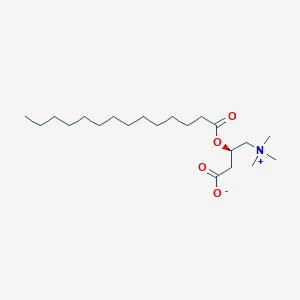

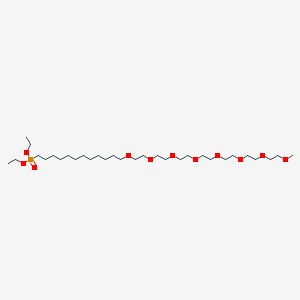

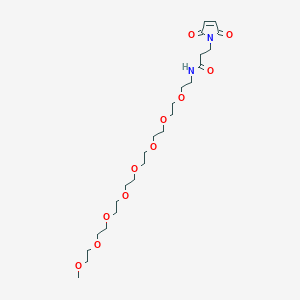

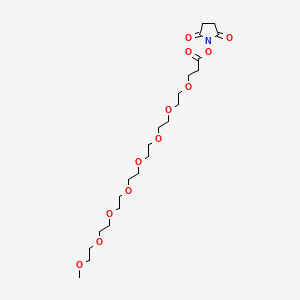

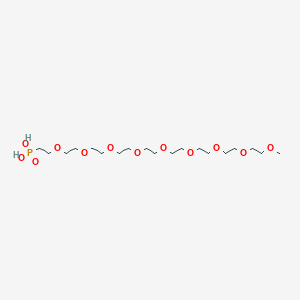

It plays a crucial role in lipid metabolism and is considered a potential biomarker for various metabolic disorders, including diabetic cardiomyopathy and mitochondrial myopathy . This compound is a fatty ester formed by the esterification of tetradecanoic acid (myristic acid) with carnitine.

Biochemical Analysis

Biochemical Properties

Tetradecanoylcarnitine interacts with various enzymes and proteins in the body. It is an intermediate product of fatty acid oxidation, and its levels can be influenced by the activity of various enzymes involved in this process

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the occurrence of diabetic cardiomyopathy (DCM). In a study, exogenous this compound supplementation led to increased lipid deposition in cardiomyocytes, ultimately leading to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to affect fatty acid oxidation by interacting with the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways . This interaction leads to myocardial lipotoxicity, which can cause cardiomyocyte hypertrophy and increased apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being explored. It is known that this compound can cause changes in cellular function over time, such as increased lipid deposition in cardiomyocytes .

Metabolic Pathways

This compound is involved in the β-oxidation metabolic pathway of long-chain fatty acids . It interacts with various enzymes in this pathway, and its levels can influence metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecanoylcarnitine can be synthesized through the esterification of tetradecanoic acid with carnitine. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of tetradecanoic acid with carnitine in the presence of a suitable catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or distillation techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically result in the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: this compound can participate in substitution reactions, where the acyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted acylcarnitines depending on the nucleophile used

Scientific Research Applications

Tetradecanoylcarnitine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the beta-oxidation of fatty acids and the role of acylcarnitines in lipid metabolism.

Biology: The compound is studied for its role in cellular energy production and its involvement in metabolic pathways.

Medicine: this compound is investigated as a biomarker for metabolic disorders such as diabetic cardiomyopathy and mitochondrial myopathy. .

Industry: The compound is used in the development of diagnostic assays and as a standard in mass spectrometry for the quantification of acylcarnitines in biological samples

Mechanism of Action

Tetradecanoylcarnitine exerts its effects primarily through its involvement in the beta-oxidation of long-chain fatty acids. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production. The compound also influences various signaling pathways, including the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) pathway, which plays a role in regulating lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Lauroylcarnitine: An acylcarnitine with a shorter acyl chain (C12) compared to tetradecanoylcarnitine (C14).

Palmitoylcarnitine: An acylcarnitine with a longer acyl chain (C16) compared to this compound.

Octanoylcarnitine: An acylcarnitine with an even shorter acyl chain (C8).

Uniqueness: this compound is unique due to its specific chain length, which influences its role in lipid metabolism and its potential as a biomarker for metabolic disorders. Its intermediate chain length allows it to participate in both medium and long-chain fatty acid metabolism, making it a versatile compound for studying various metabolic pathways .

Properties

IUPAC Name |

(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHXNVGSVNEJBD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314367 | |

| Record name | (-)-Myristoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25597-07-3 | |

| Record name | (-)-Myristoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Myristoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBA3JH87O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Tetradecanoylcarnitine acts as an intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. [, , ] It facilitates the transfer of fatty acids across the mitochondrial membrane, allowing them to be broken down into acetyl-CoA, which then enters the citric acid cycle to generate ATP. []

A: Altered levels of this compound can indicate disruptions in fatty acid metabolism. For instance, elevated levels have been associated with various conditions, including diabetes mellitus, [] cardiovascular disease, [, ] perinatal asphyxia, [] and autoimmune hepatitis. [] These alterations may reflect an imbalance between fatty acid synthesis, oxidation, and transport. [, ]

A: The molecular formula of this compound is C21H41NO4, and its molecular weight is 371.56 g/mol. []

A: While the provided research papers focus on the application of mass spectrometry for analyzing this compound, detailed spectroscopic data (NMR, IR) is not discussed within these papers. [, , ]

A: Studies suggest that different acylcarnitine chain lengths exhibit varying levels of toxicity to cardiomyocytes. Myristoylcarnitine and palmitoylcarnitine, with longer chains, were found to be more toxic than shorter chain acylcarnitines. [, ] This suggests a structure-activity relationship where the length of the acyl chain influences its interaction with cellular components and subsequent effects.

ANone: The provided research papers primarily focus on the role of this compound as a biomarker for various diseases and its involvement in metabolic pathways. Information regarding its use as a therapeutic agent, its formulation, safety, efficacy, or environmental impact is not discussed within these papers.

A: Advances in analytical techniques, particularly mass spectrometry, have significantly improved the detection and quantification of this compound and other acylcarnitines. [, , ] This has led to a better understanding of their roles as biomarkers in various diseases and provided insights into metabolic dysregulation. [, , , , , , ]

A: The study of this compound bridges various disciplines, including metabolomics, biochemistry, analytical chemistry, and clinical medicine. [, ] Research on this compound contributes to:

* **Disease diagnosis and prognosis:** Identifying potential biomarkers for diseases like diabetes, cardiovascular disease, and liver injury. [, , , , ] * **Understanding metabolic pathways:** Elucidating the complexities of fatty acid metabolism and its role in health and disease. [, , ] * **Developing therapeutic targets:** Potentially identifying new targets for therapeutic interventions in metabolic disorders. [, ]Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)